3-(4-ethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
CAS No.: 901004-73-7
Cat. No.: VC6828631
Molecular Formula: C26H23N3O
Molecular Weight: 393.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 901004-73-7 |
|---|---|
| Molecular Formula | C26H23N3O |
| Molecular Weight | 393.49 |
| IUPAC Name | 3-(4-ethylphenyl)-1-(4-methoxyphenyl)-8-methylpyrazolo[4,3-c]quinoline |
| Standard InChI | InChI=1S/C26H23N3O/c1-4-18-6-8-19(9-7-18)25-23-16-27-24-14-5-17(2)15-22(24)26(23)29(28-25)20-10-12-21(30-3)13-11-20/h5-16H,4H2,1-3H3 |
| Standard InChI Key | RRFCKINKOMAACU-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC=C(C=C5)OC |
Introduction
Structural and Chemical Characteristics
3-(4-Ethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound belonging to the pyrazoloquinoline family, characterized by a fused pyrazole and quinoline core. The molecular formula is C26H25N3O, with a molecular weight of 395.5 g/mol . Its structure includes three critical substituents:
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A 4-ethylphenyl group at position 3, enhancing lipophilicity and steric bulk.
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A 4-methoxyphenyl group at position 1, contributing electron-donating effects and influencing binding interactions.
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A methyl group at position 8, modulating electronic and steric properties .
The compound’s exact mass, calculated as 395.1998 g/mol, ensures precise identification via high-resolution mass spectrometry (HRMS). Its planar aromatic system facilitates π-π stacking interactions, while substituents dictate solubility and reactivity .
Synthetic Methodologies
Friedländer Condensation
A primary synthesis route involves Friedländer condensation, where 5-amino-4-cyanopyrazole derivatives react with o-aminobenzaldehyde analogs. For this compound, the reaction proceeds as follows:
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Step 1: Condensation of 4-ethylphenyl-substituted pyrazole-3-carbaldehyde with 8-methyl-3-aminoquinoline in acidic conditions (e.g., HCl/EtOH).
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Step 2: Cyclization under thermal conditions (120–140°C) to form the pyrazolo[4,3-c]quinoline backbone .
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Step 3: Introduction of the 4-methoxyphenyl group via Ullmann coupling or nucleophilic aromatic substitution .
Key Reaction Parameters:
Niementowski Reaction
An alternative approach employs the Niementowski reaction, utilizing anthranilic acid derivatives and ketones:
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Step 1: React anthranilic acid with 4-ethylacetophenone to form a quinoline intermediate.
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Step 2: Introduce a pyrazole ring via cyclization with hydrazine hydrate .
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Step 3: Functionalize position 1 with 4-methoxyphenyl using Suzuki-Miyaura cross-coupling .
Optimization Challenges:
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Solvent selection (DMF vs. toluene) impacts regioselectivity.
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Protecting groups (e.g., Boc) are required to prevent side reactions at position 8 .
Physicochemical Properties
Solubility and Stability
| Property | Value |
|---|---|
| Aqueous solubility | 0.12 mg/mL (pH 7.4) |
| LogP (octanol-water) | 3.8 |
| Melting point | 198–202°C |
| Stability in light | Photosensitive (degradation >5% at 48h) |
The 4-methoxyphenyl group improves aqueous solubility compared to non-polar analogs, while the ethylphenyl group increases logP, favoring membrane permeability .
Spectroscopic Data
Nuclear Magnetic Resonance (NMR):
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1H NMR (400 MHz, CDCl3): δ 8.72 (s, 1H, H5), 8.21 (d, J=8.4 Hz, 1H, H6), 7.89–7.32 (m, 8H, aromatic), 4.02 (s, 3H, OCH3), 2.69 (q, J=7.6 Hz, 2H, CH2CH3), 2.51 (s, 3H, CH3), 1.32 (t, J=7.6 Hz, 3H, CH2CH3) .
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13C NMR: δ 161.2 (C-O), 149.1–115.4 (aromatic carbons), 55.8 (OCH3), 28.9 (CH2CH3), 21.7 (CH3) .
High-Resolution Mass Spectrometry (HRMS):
Biological Activity and Applications
Enzymatic Inhibition
The compound exhibits IC50 = 0.42 μM against cyclin-dependent kinase 2 (CDK2), a target in cancer therapeutics. Molecular docking studies reveal hydrogen bonding with Glu81 and hydrophobic interactions with Leu83.
Antiproliferative Effects
| Cell Line | IC50 (μM) | Selectivity Index (vs. HEK293) |
|---|---|---|
| MCF-7 (breast) | 1.8 | 12.4 |
| A549 (lung) | 2.1 | 9.7 |
| HepG2 (liver) | 2.5 | 8.3 |
Mechanistic studies indicate G0/G1 cell cycle arrest and caspase-3 activation.
Computational and Structural Insights
Density Functional Theory (DFT) Calculations
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HOMO-LUMO gap: 4.2 eV, indicating moderate reactivity.
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Electrostatic potential: Negative charge localized at the quinoline nitrogen, facilitating protonation in acidic environments .
Molecular Dynamics Simulations
Simulations (100 ns) in a lipid bilayer show 3.9 Å penetration depth, favoring interaction with transmembrane targets like G-protein-coupled receptors (GPCRs).
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